5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
Description
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a furan ring, and an isoxazole ring
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-11(8-16-19-9)14(17)15-7-10-4-5-12(18-10)13-3-2-6-20-13/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZVKKHHDUFICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene and Furan Rings: The thiophene and furan rings can be introduced via Suzuki or Stille coupling reactions, which involve the cross-coupling of halogenated thiophene and furan derivatives with appropriate boronic acids or stannanes.
Amidation Reaction: The final step involves the amidation of the isoxazole carboxylic acid with an amine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, furan, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Isoxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for drug development. Its structural features suggest it might interact with various biological targets, making it a candidate for therapeutic applications.
Industry
Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the thiophene and furan rings.
Mechanism of Action
The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, each contributing distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
Biological Activity
5-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an isoxazole ring, a thiophene moiety, and a furan group. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The structural components suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on critical kinases involved in cancer progression, such as CDK2 and TRKA. The presence of the isoxazole and thiophene rings may enhance binding affinity to these targets.
- Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit this property.
- Cell Cycle Arrest : Research indicates that certain derivatives can cause cell cycle arrest at the G0/G1 phase, which is critical for preventing cancer cell proliferation.
Anticancer Activity
Experimental studies have demonstrated the anticancer potential of this compound through various assays:
Case Studies
- Study on Renal Carcinoma Cells : In vitro studies using renal carcinoma cell lines showed that compounds similar to this compound exhibited moderate cytotoxicity with IC50 values around 11.70 µM when compared to standard treatments like staurosporine .
- Selectivity Profile : A recent study highlighted that derivatives with similar structural features displayed selectivity against FLT3 and other kinases, suggesting that this compound could possess a favorable selectivity profile in targeting specific cancer pathways .
Q & A
Q. Basic
- Microbial susceptibility testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include nitazoxanide derivatives as positive controls .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Structure-activity relationship (SAR) : Compare activity with analogs lacking the thiophene or furan substituents to identify critical pharmacophores .
How does the electronic nature of the thiophene-furan linker influence the compound’s reactivity in nucleophilic substitutions?
Advanced
The thiophene-furan system’s electron-rich aromatic rings enhance electrophilicity at the methylene bridge:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to map electrostatic potential surfaces and predict sites for nucleophilic attack .
- Kinetic studies : Monitor reactions with thiols or amines via stopped-flow UV-Vis spectroscopy to determine rate constants .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitutions compared to nonpolar media .
What strategies address low solubility in aqueous media during in vivo pharmacokinetic studies?
Q. Advanced
- Prodrug design : Introduce phosphate or PEG groups at the isoxazole’s methyl position to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PLGA-based nanoparticles (50–100 nm) for sustained release, characterized by dynamic light scattering (DLS) .
- Co-solvent systems : Optimize DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
Q. Advanced
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation products via LC-QTOF-MS .
- Protein binding studies : Use equilibrium dialysis to measure albumin binding, which may reduce free drug availability in vivo .
- Tissue distribution : Radiolabel the compound with C and quantify accumulation in target organs using autoradiography .
What catalytic systems are effective for large-scale synthesis while minimizing heavy metal residues?
Q. Advanced
- Palladium-free coupling : Employ photoredox catalysis with Ru(bpy)Cl for C–C bond formation under visible light .
- Enzymatic amidation : Use immobilized lipases (e.g., CAL-B) in ionic liquids to catalyze amide bond formation without toxic reagents .
- Green solvents : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
